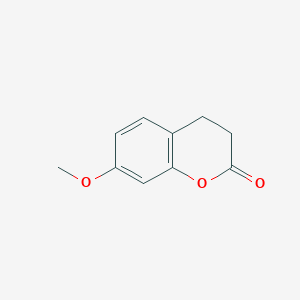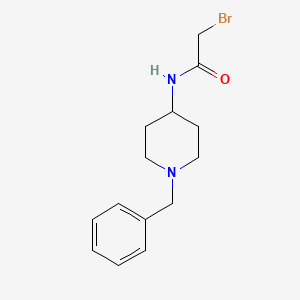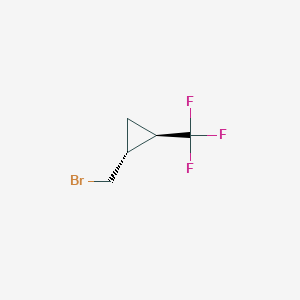
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane is a useful research compound. Its molecular formula is C5H6BrF3 and its molecular weight is 203.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation : Bromophenol derivatives with a cyclopropyl moiety, such as "(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane", have been synthesized and evaluated for biological activity. They have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Cycloaddition Reactions : This compound is involved in cycloaddition reactions, demonstrating its utility in forming cyclopropanes when reacted with suitable olefins (Atherton & Fields, 1968).
Stereoselective Synthesis : It plays a role in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane (Jiang, Zhang, & Xiong, 2003).
Conformational Restriction in Biologically Active Compounds : The cyclopropane ring in this compound is effective in restricting the conformation of biologically active compounds, which can improve activity and provide insights into bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Enantioselective Synthesis : This compound is also significant in the enantioselective synthesis of cyclopropanes, showing high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
Ring Opening of Cyclopropane : Research has shown that ring opening of cyclopropane is a notable reaction in this compound, leading to different useful derivatives (Moore et al., 2014).
Facile Rearrangement and Molecular Structure Studies : The compound undergoes facile rearrangement and has been studied for its molecular structure and conformational composition (Donskaya & Lukovskii, 1991).
Acylations and Aldol-type Reactions : It is also involved in acylations and aldol-type reactions, forming various derivatives in high yields (Tanikaga et al., 1998).
Vibrational Spectra and Conformations : The vibrational spectra and conformations of this compound have been analyzed, providing insights into its chemical behavior (Wurrey et al., 1982).
Synthesis of Conformationally Restricted Agonists : Its derivatives have been used in the synthesis of conformationally restricted agonists for histamine H3 receptors, highlighting its role in medicinal chemistry (Kazuta et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane involves the addition of a bromomethyl group and a trifluoromethyl group to a cyclopropane ring. This can be achieved through a series of reactions starting with a cyclopropane derivative and using appropriate reagents to introduce the desired functional groups.", "Starting Materials": [ "Cyclopropane derivative", "Bromine", "Trifluoromethylating reagent", "Solvent" ], "Reaction": [ "Step 1: The cyclopropane derivative is treated with bromine in the presence of a solvent to form a bromocyclopropane intermediate.", "Step 2: The bromocyclopropane intermediate is then reacted with a trifluoromethylating reagent to introduce the trifluoromethyl group.", "Step 3: The resulting (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane product is isolated and purified." ] } | |
Numéro CAS |
2092050-62-7 |
Formule moléculaire |
C5H6BrF3 |
Poids moléculaire |
203.00 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2 |
Clé InChI |
DDNFMRMLLSCYSF-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(F)(F)F)CBr |
SMILES |
C1C(C1C(F)(F)F)CBr |
SMILES canonique |
C1C(C1C(F)(F)F)CBr |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-methoxyoxan-3-yl] acetate](/img/structure/B3251307.png)
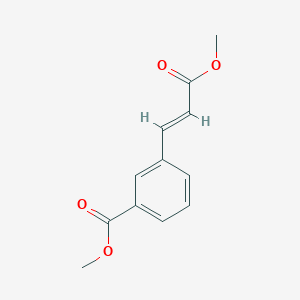
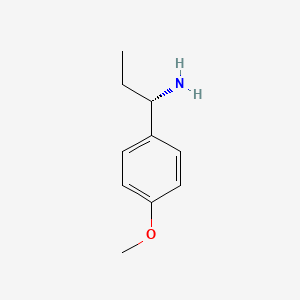
![Dimethyl[4-(methylamino)butyl]amine dihydrochloride](/img/structure/B3251319.png)

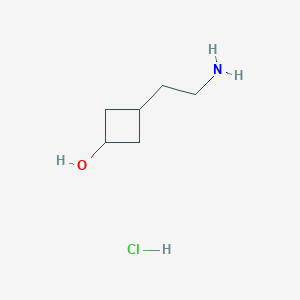

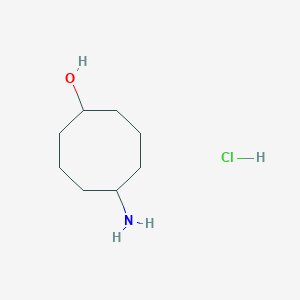
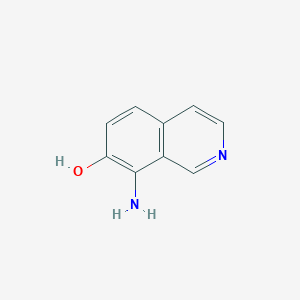
![3-Amino-6-chloro-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B3251348.png)
![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3251364.png)

